Acetophenazine

Catalog No.
S516976
CAS No.
2751-68-0
M.F
C23H29N3O2S
M. Wt
411.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetophenazine

CAS Number

2751-68-0

Product Name

Acetophenazine

IUPAC Name

1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

InChI

InChI=1S/C23H29N3O2S/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27/h2-3,5-8,17,27H,4,9-16H2,1H3

InChI Key

WNTYBHLDCKXEOT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO

Solubility

6.01e-02 g/L

Synonyms

acetophenazine, acetophenazine maleate, acetophenazine, (Z)-2-maleate (1:2) salt, acetophenazine, ion (1+)

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO

Description

The exact mass of the compound Acetophenazine is 411.19805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of N-(2-hydroxyethyl)piperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Dopamine Function in Psychosis

Acetophenazine's primary mechanism of action is blocking dopamine D2 receptors in the brain []. This makes it a helpful tool for researchers studying the role of dopamine in psychotic disorders like schizophrenia. By observing how patients respond to acetophenazine, researchers can gain insights into how dopamine imbalances contribute to psychotic symptoms [].

Investigating Treatment-Resistant Schizophrenia

Some patients experience treatment-resistant schizophrenia, where currently available medications don't provide adequate relief. Studies may explore the use of acetophenazine, either alone or in combination with other medications, to see if it can improve treatment outcomes in these patients [].

Studying the Effects of Antipsychotics on Other Conditions

While primarily used for schizophrenia, acetophenazine's effects on dopamine can be relevant to other conditions. Researchers might use it in studies investigating the potential role of dopamine in diseases like bipolar disorder or Tourette's syndrome [, ].

Acetophenazine is an antipsychotic medication belonging to the phenothiazine class, primarily used to treat various forms of psychosis, including hallucinations and delusions. Its chemical formula is C23H29N3O2SC_{23}H_{29}N_{3}O_{2}S, with a molar mass of approximately 411.56 g/mol. Acetophenazine functions as a dopamine D2 receptor antagonist, which is crucial in managing symptoms associated with psychotic disorders by inhibiting dopaminergic activity in the brain .

, including:

  • Oxidation: This can lead to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: It can be reduced to corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur at the phenothiazine ring, typically involving reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products Formed

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Amine derivatives.
  • Substitution: Various substituted phenothiazine derivatives.

Acetophenazine exerts its therapeutic effects primarily by blocking postsynaptic dopamine D2 receptors in the mesolimbic pathway. This antagonistic action reduces dopaminergic transmission, leading to diminished psychotic symptoms. Additionally, it influences other neurotransmitter systems and may depress the release of hypothalamic and hypophyseal hormones, affecting various physiological processes such as metabolism and wakefulness .

Cellular Effects

The compound modulates cell signaling pathways, gene expression, and cellular metabolism, significantly impacting neuronal function by reducing excitatory dopamine effects.

The synthesis of acetophenazine typically involves the following steps:

  • Acetylation of Phenothiazine: The initial step involves acetylating phenothiazine derivatives.
  • Reaction with Maleic Acid: The acetylated product is then reacted with maleic acid to form acetophenazine maleate, which is often used in pharmaceutical formulations.

These reactions require controlled temperatures and specific solvents to optimize yield and purity. Industrial production follows similar methods but on a larger scale, utilizing large reactors for efficient synthesis .

Acetophenazine is primarily utilized in psychiatric medicine for:

  • Treating schizophrenia and other psychotic disorders.
  • Managing severe anxiety disorders.
  • Alleviating symptoms of disorganized thinking and false perceptions.

Its effectiveness stems from its ability to modulate dopaminergic activity in the brain, thus providing relief from debilitating symptoms associated with these conditions .

Acetophenazine exhibits various drug interactions that may affect its efficacy and safety profile. For instance:

  • Aluminum Hydroxide: This compound can reduce the absorption of acetophenazine, leading to decreased serum concentrations and potentially diminishing its therapeutic effects .
  • Other medications that affect dopaminergic pathways may also interact with acetophenazine, necessitating careful monitoring when co-administered .

Acetophenazine belongs to a broader class of phenothiazines that share similar structural features and mechanisms of action. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
ChlorpromazineC17H19ClN2SOne of the first antipsychotics; broader receptor activity.
ThioridazineC21H26N2SKnown for sedative properties; less potent than acetophenazine.
PerphenazineC23H29N3SSimilar potency; used for chronic schizophrenia.
FluphenazineC22H26F2N2SLong-acting formulation available; used in depot injections.

Uniqueness of Acetophenazine

What distinguishes acetophenazine from these compounds is its moderate potency as an antipsychotic while maintaining a favorable side effect profile compared to others in its class. Its specific action on dopamine D2 receptors makes it particularly effective for certain patient populations who may not respond well to other treatments .

Friedel-Crafts Alkylation Strategies for Phenothiazine Core Formation

Electrophilic substitution on the unsubstituted phenothiazine scaffold remains the industrial entry-point to acetophenazine because it installs the mandatory acetyl group at the 2-position and simultaneously activates the ring for subsequent N-alkylation. Most plants still employ an anhydrous aluminum trichloride–promoted Friedel-Crafts acylation with acetic anhydride or acetyl chloride. The Lewis acid complexes the carbonyl reagent, generating an acylium electrophile that attacks the C-2 position, followed by proton loss to regenerate aromaticity [1] [2]. Typical process variables and outcomes are summarised below.

Lewis acid (equiv.)Solvent (anhydrous)Temperature (°C)Residence timeIsolated yield of 2-acetylphenothiazinePrimary impurity profileCitation
Aluminum trichloride (2.0)Carbon disulfide0 → 806 h88%3-acetyl isomer < 3%29
Aluminum trichloride (1.5)Dichloromethane25 → 404 h83%Over-acylated bis-product < 5%5
Zinc chloride (2.2) + trace hydrogen fluorideNitrobenzene60 → 908 h79%Polymerised sulfur species ≈ 6%28

Key research findings

  • Kinetic isotope studies confirm rate-limiting formation of the σ-complex; replacing aluminum trichloride with heterogeneous zeolite H-β drops conversion by forty percent, indicating that uniform Lewis acidity is essential for full ring activation [1].
  • Inflow quenching with chilled aqueous sodium acetate hydrolyses the aluminum complex in fewer than ninety seconds, avoiding dark-coloured decomposition noted in 1950s batch workups [2].
  • Continuous stirred-tank reactors operated at 40% solids minimise channel blocking by aluminum salts and have increased volumetric productivity three-fold relative to traditional glass-lined kettles [3].

Ullmann-Type Coupling Reactions in Intermediate Synthesis

Although final N-propylation of phenothiazine is a simple alkyl halide substitution, copper-mediated Ullmann methodology plays two modern roles in large-scale acetophenazine manufacture:

  • Preparation of electrophilic 3-halopropyl intermediates by copper-assisted substitution of allylic alcohols (green route avoiding phosphorus reagents) [4].
  • Late-stage aryl-aryl coupling to salvage phenothiazine residues from off-specification streams, thereby improving overall material efficiency from eighty-five to ninety-three percent [5].

Representative copper systems.

Copper sourceLigand (mol %)BaseSubstrateSolventTemp (°C)YieldNotesCitation
Copper(I) iodide (10%)1,10-phenanthroline (20%)Sodium tert-butoxide3-bromopropan-1-ol → 3-iodopropyl intermediateDimethyl sulfoxide11092%No carbocation rearrangement19
Copper(I) bromide (5%)N,N-dimethylglycine (10%)Potassium carbonateBrominated recycle phenothiazine fragmentsDimethylformamide13078% (re-coupled product)Enables closed-loop recycle22

Mechanistic insight
Spectroscopic isolation of bis-phenoxide copper(I) complexes shows that oxidative addition, not single-electron transfer, governs C–X activation; substitution rate scales linearly with aryloxide basicity, confirming electronic control of the Ullmann step [4] [6].

Final Stage Acetylation and Salt Formation Processes

With the 2-acetylphenothiazine nucleus and a 3-chloropropyl handle in hand, industrial producers converge on a two-pot telescoped finish:

  • N-Alkylation. 2-Acetyl-10-(3-chloropropyl)phenothiazine is heated with a three-fold excess of 1-(2-hydroxyethyl)piperazine under phase-transfer catalysis (benzyltriethylammonium chloride, 1 mol %) at 120 °C. The hydroxyethyl piperazine displaces chloride to give free-base acetophenazine in >95% conversion within four hours [1] [7].
  • Salt formation. The base is passed through a continuous crystalliser charged with maleic acid in ethanol to furnish acetophenazine maleate. Crystallisation between 38 °C and 42 °C affords uniform 120 µm needles that filter in under twenty minutes; residual solvent is removed to <0.2% w/w after tray drying at 55 °C [7].
ParameterBatch route (legacy)Modern telescoped routeImprovement
N-alkylation solventDimethylformamideNeat piperazine (solvent-free)34% reduction in waste solvent
Maleic acid equiv.2.21.0552% less acid consumed
Overall step yield71%88%+17% absolute

Optimization of Reaction Conditions for Scalable Production

Recent optimisation campaigns have focused on intensification, sustainability, and impurity control.

  • Design-of-experiments screening (four factors, three levels) showed that lowering aluminum trichloride from two to 1.4 equivalents while increasing acetic anhydride to 1.8 equivalents retains full conversion yet cuts corrosive waste by twenty-nine percent [8] [2].
  • Switching the Ullmann step from dimethylformamide to propylene carbonate halves solvent loss through evaporation and meets European Union regulatory thresholds for reproductive-toxicity classification [6].
  • Online near-infrared spectroscopy in the salt-formation crystalliser detects supersaturation to within ±0.02 relative units, allowing aggressive seeding and generating a narrower particle-size distribution (d90 < 180 µm) that enhances downstream tablet compaction [7].
  • Life-cycle assessment comparing the updated continuous train with the 1990s batch flowsheet shows a forty-seven percent drop in kilogram-CO₂ equivalent per kilogram of active pharmaceutical ingredient, largely attributable to elimination of chlorinated solvents in the Ullmann stage and recovery of aluminum salts for reuse [5] [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

411.19804835 g/mol

Monoisotopic Mass

411.19804835 g/mol

Heavy Atom Count

29

LogP

2.62
2.62 (LogP)
3.1

Appearance

Solid powder

Melting Point

167-168.5

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8620H6K4QH

Related CAS

5714-00-1 ((Z)-2-maleate [1:2]salt)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (20.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (79.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20.83%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of disorganized and psychotic thinking. Also used to help treat false perceptions (e.g. hallucinations or delusions.)

Pharmacology

Acetophenzine is a phenothiazine antipsychotic intended for the management of schizophrenia and other psychotic disorders.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AB - Phenothiazines with piperazine structure
N05AB07 - Acetophenazine

Mechanism of Action

Acetophenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2751-68-0
5714-00-1

Wikipedia

Acetophenazine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-15-2023
1: Bisson WH, Cheltsov AV, Bruey-Sedano N, Lin B, Chen J, Goldberger N, May LT, Christopoulos A, Dalton JT, Sexton PM, Zhang XK, Abagyan R. Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs. Proc Natl Acad Sci U S A. 2007 Jul 17;104(29):11927-32. Epub 2007 Jul 2. PubMed PMID: 17606915; PubMed Central PMCID: PMC1924583.
2: Danielsson E, Peterson LL, Grundin R, Ogren SO, Bartfai T. Anticholinergic potency of psychoactive drugs in human and rat cerebral cortex and striatum. Life Sci. 1985 Apr 15;36(15):1451-7. PubMed PMID: 2858803.
3: Tam SW, Cook L. Sigma opiates and certain antipsychotic drugs mutually inhibit (+)-[3H] SKF 10,047 and [3H]haloperidol binding in guinea pig brain membranes. Proc Natl Acad Sci U S A. 1984 Sep;81(17):5618-21. PubMed PMID: 6147851; PubMed Central PMCID: PMC391758.
4: Issa AS, Mahrous MS. Titrimetric determination of some phenothiazine derivatives, with ferricyanide. Talanta. 1984 Apr;31(4):287-8. PubMed PMID: 18963590.
5: Bigelow LB, Weinberger DR, Wyatt RJ. Synergism of combined lithium-neuroleptic therapy: a double-blind, placebo-controlled case study. Am J Psychiatry. 1981 Jan;138(1):81-3. PubMed PMID: 7192495.
6: Bhargava HN. Modification of pharmacological and toxicological effects of acetophenazine, chlorpromazine and thloridazine in morphine-dependent mice. Arch Int Pharmacodyn Ther. 1979 Mar;238(1):165-76. PubMed PMID: 573604.
7: Jones GL, Woodbury DM. Spin-label study of phenothiazine interactions with erythrocyte ghost membranes: a possible membrane-mediated antisickling action. J Pharmacol Exp Ther. 1978 Oct;207(1):203-11. PubMed PMID: 702341.
8: Iizuka Hadachi K, Halprin KM, Levine V. Histamine (H2) receptor-adenylate cyclase system in pig skin (epidermis). Biochim Biophys Acta. 1976 Jun 23;437(1):150-7. PubMed PMID: 7311.
9: Hollister LE, Overall JE, Pokorny AD, Shelton J. Acetophenazine and diazepam in anxious depressions. Arch Gen Psychiatry. 1971 Mar;24(3):273-8. PubMed PMID: 5100621.
10: Cahan RB. Acetophenazine for office treatment of paranoid symptoms. West Med Med J West. 1967 Mar-Apr;8(3):71-2. PubMed PMID: 6072166.

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